molecular formula C13H8ClN3O2 B2704036 2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1020979-20-7

2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2704036
CAS No.: 1020979-20-7
M. Wt: 273.68
InChI Key: PXDJGXPUQUAJSA-UHFFFAOYSA-N
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Description

2-Chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position of the benzamide ring and a fused [1,2]oxazolo[5,4-b]pyridine moiety. Its structure combines aromatic chlorination with a bicyclic heterocyclic system, which may enhance metabolic stability and binding specificity compared to simpler benzamides.

Properties

IUPAC Name

2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDJGXPUQUAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the heterocyclic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazolo[5,4-b]pyridine ring.

    Cyclization Reactions: The compound can form additional ring structures through cyclization reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacophore Development : The compound is investigated as a potential pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties. Studies have shown that derivatives of oxazolo-pyridine compounds exhibit significant activity against various cancer cell lines and inflammatory pathways .
  • Enzyme Inhibition : Research indicates that 2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide may act as an inhibitor for specific enzymes involved in disease processes. Its mechanism of action often involves binding to the active site of target enzymes through hydrogen bonding and hydrophobic interactions.

2. Biological Studies

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies demonstrated that it exhibits comparable or superior activity to standard antibiotics like penicillin and ciprofloxacin .
  • Cellular Interaction Studies : The interaction of this compound with biological targets such as receptors and enzymes is crucial for understanding its therapeutic potential. Studies using molecular docking techniques have provided insights into its binding affinities and interaction modes.

3. Industrial Applications

  • Synthesis of Complex Molecules : this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desirable chemical properties.
  • Material Development : The compound's unique properties have led to its exploration in developing new materials for various industrial applications, including coatings and polymers.

Data Table of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anti-inflammatory and anticancer properties
Biological StudiesSignificant antimicrobial activity against pathogens
Industrial ApplicationsBuilding block for complex heterocycles; material development

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent against cancer .
  • Antimicrobial Efficacy
    • In vitro testing against bacterial strains showed that the compound exhibited significant antibacterial activity comparable to established antibiotics. This supports its potential use in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[5,4-b]pyridine moiety plays a crucial role in binding to these targets through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with three analogs from patent literature and commercial databases:

Compound Name Substituents on Benzamide Heterocyclic System Molecular Weight Key Features
2-Chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (Target) 2-chloro [1,2]oxazolo[5,4-b]pyridine ~273.68 (est.) Simpler oxazole system; no additional alkyl/fluorinated groups.
4-Chloro-N-{4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl}benzamide (BJ06780) 4-chloro 4,6-dimethyl-oxazolo[5,4-b]pyridine 301.73 Methyl groups on oxazole improve lipophilicity; chloro at 4-position.
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide (Example 284) 5-chloro Triazolo[4,3-a]pyridine + difluoromethylphenyl ~550 (est.) Fluorinated groups enhance metabolic resistance; triazole adds H-bonding.
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide (Example 285) 5-chloro Triazolo[4,3-a]pyridine + methylpyridazine ~490 (est.) Pyridazine moiety may alter solubility; triazole enhances target affinity.

Functional Implications

Electronic and Steric Effects
  • This positional difference may influence binding pocket interactions in biological targets.
Heterocyclic Systems
  • The [1,2]oxazolo[5,4-b]pyridine core in the target compound provides a rigid, planar structure, while triazolo[4,3-a]pyridine in patent analogs (Examples 284–285) introduces a hydrogen-bond-accepting nitrogen, improving interactions with polar residues in enzyme active sites .
Fluorinated Substituents
  • The trifluoropropyloxy and difluoromethyl groups in Example 284 significantly elevate metabolic stability and prolong half-life due to fluorine’s electronegativity and resistance to oxidative degradation .

Pharmacological and Physicochemical Data (Estimated)

Property Target Compound BJ06780 Example 284
Molecular Weight 273.68 301.73 ~550
logP ~2.8 ~3.2 ~4.5
Hydrogen Bond Acceptors 4 4 8
Solubility (mg/mL) 0.1 (aqueous, est.) 0.05 (aqueous, est.) <0.01 (aqueous, est.)

Biological Activity

2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications based on diverse research findings.

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : Approximately 211.61 g/mol
  • CAS Number : 753004-48-7

Synthesis

The synthesis of this compound typically involves multi-step pathways. Key steps include:

  • Formation of the Isoxazole Ring : Reaction of 2-chloropyridine derivatives with hydroxylamine.
  • Acetamide Formation : The isoxazole intermediate is then reacted with acetic anhydride or acetic acid to yield the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities including antifungal and antibacterial properties.

Antifungal Activity

Research has demonstrated that compounds with similar structures show significant antifungal activity. For instance, a study reported that benzamides substituted with oxadiazole moieties exhibited strong inhibitory effects against multiple fungal strains, with some compounds achieving over 80% inhibition against Sclerotinia sclerotiorum .

CompoundInhibition Rate (%)EC50 (mg/L)
Compound 13f77.8%6.67
Compound 13p86.1%5.17
Quinoxyfen (control)77.8%14.19

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways . This interaction may lead to modulation of various biological functions.

Structure-Activity Relationship (SAR)

The presence of the chloro group in this compound enhances its reactivity and biological profile compared to similar compounds lacking this substitution. For example, compounds without halogen substitutions generally exhibited lower biological activities .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Fungicidal Efficacy : A series of benzamide derivatives were synthesized and tested for fungicidal activity against Botrytis cinerea, where some derivatives showed higher efficacy than established fungicides .
  • Toxicity Assessment : The toxicity of these compounds was evaluated using zebrafish embryos, revealing varying degrees of toxicity which are crucial for assessing their safety profiles in potential applications .

Applications

Due to its promising biological activities, this compound could be further explored for:

  • Pharmaceutical Development : As a potential lead compound for antifungal medications.
  • Agricultural Chemistry : As a candidate for developing new pesticides targeting fungal pathogens.

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